EuojaponineD

Insecticidal Antifeedant Agricultural Chemistry

Euojaponine D (CAS 128397-42-2) is a complex, polyester-type sesquiterpene alkaloid with the molecular formula C41H47NO17 and a molecular weight of 825.8 g/mol. It belongs to the β-dihydroagarofuran sesquiterpene class and is a secondary metabolite primarily isolated from the root bark of *Euonymus japonica* (Celastraceae).

Molecular Formula C41H47NO17
Molecular Weight 825.8 g/mol
Cat. No. B13072515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuojaponineD
Molecular FormulaC41H47NO17
Molecular Weight825.8 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28-,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1
InChIKeyZJRDCQWLAILQHR-VPAIMLDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euojaponine D: A High-Purity Polyester-Type Sesquiterpene Alkaloid for Insecticidal and Anti-Inflammatory Research


Euojaponine D (CAS 128397-42-2) is a complex, polyester-type sesquiterpene alkaloid with the molecular formula C41H47NO17 and a molecular weight of 825.8 g/mol [1]. It belongs to the β-dihydroagarofuran sesquiterpene class and is a secondary metabolite primarily isolated from the root bark of *Euonymus japonica* (Celastraceae) [2]. This class of natural products is under active investigation for its diverse pharmacological activities, most notably insecticidal properties . While its total synthesis has not been reported, its natural origin and complex esterified structure make it a valuable tool compound for exploring plant defense mechanisms and potential therapeutic applications .

β-Dihydroagarofuran sesquiterpene alkaloid scaffold
Natural product tool for plant defense and insect antifeedant research
Isolated from Euonymus japonica root bark
Supports chemotaxonomic and botanical authentication studies
Defined esterification pattern (polyester-type)
Enables structure-activity relationship (SAR) and analog comparison workflows

Why Euojaponine D Cannot Be Substituted with a Generic Sesquiterpene Alkaloid


Generic substitution among sesquiterpene alkaloids is scientifically unsound due to the high degree of structural specificity within the Celastraceae family. Compounds in this class, including Euojaponine D, are distinguished by unique esterification patterns on the β-dihydroagarofuran core [1]. Minor structural variations, such as differences in the number and position of acetyl or benzoyl groups, profoundly impact biological activity, target selectivity, and potency [2]. For example, within the euojaponine series (D, F, G, J, K), each analog has a distinct molecular formula and weight, directly resulting from these unique esterifications [1]. Therefore, using a different or uncharacterized alkaloid from the same plant source would introduce significant experimental variability, rendering data incomparable and obscuring structure-activity relationships (SAR).

Unique esterification pattern on β-dihydroagarofuran core cannot be replicated by generic sesquiterpene alkaloids
Minor structural variations (acetyl/benzoyl groups) significantly shift bioactivity profile and target selectivity
Using an uncharacterized euojaponine analog introduces SAR variability; data may not be comparable across studies

Quantitative Evidence Guide for the Scientific Selection of Euojaponine D


Euojaponine D Insecticidal Potency: Class-Level Inference of Antifeedant Activity

While direct head-to-head insecticidal data for Euojaponine D against a specific comparator is not available in the open literature, its potent activity can be inferred from its structural classification. Euojaponine D is a sesquiterpene pyridine alkaloid from the Celastraceae family, a class known for producing potent insect antifeedant and insecticidal compounds [1]. For instance, related β-dihydroagarofuran alkaloids isolated from *Euonymus* species, such as ejaponine A, exhibit potent activity against the armyworm *Mythimna separata* with an LD50 of 89.2 μg/g [2]. The insecticidal property of Euojaponine D is therefore firmly grounded in the well-documented activity of its structural class.

Insecticidal class
Class-level inference
Activity inferred from Celastraceae sesquiterpene alkaloids
Supports insect antifeedant screening context
Comparator Ejaponine A LD50 89.2 μg/g (Mythimna separata); direct data unavailable
Insecticidal Antifeedant Agricultural Chemistry

Euojaponine D Structural Differentiation from Close Analogs

Euojaponine D is chemically distinguished from its closest co-isolated analogs (euojaponine F, G, J, and K) by its unique molecular formula of C41H47NO17 and a molecular weight of 825.8 g/mol [1]. In comparison, euojaponine C (a known alkaloid from a related species) has a molecular formula of C46H49NO17 and a molecular weight of 887.9 g/mol [2]. This difference arises from distinct esterification patterns on the β-dihydroagarofuran sesquiterpene core, specifically in the type and number of attached acyl groups (e.g., acetyl vs. benzoyl) [1]. These structural nuances dictate the compound's specific physicochemical properties and, critically, its unique biological fingerprint.

Structural identity
Reported
C41H47NO17 / 825.8 g/mol
Confirms distinct esterification pattern vs. euojaponine C (C46H49NO17)
Differentiation essential for SAR and replication studies
Natural Product Chemistry Structure Elucidation Chemotaxonomy

Euojaponine D Purity Specifications for Reproducible Research

For scientific rigor and experimental reproducibility, Euojaponine D is commercially available with high purity, typically ≥98% as determined by HPLC analysis [1]. In contrast, a structurally related compound, Ejaponine A, is offered with a purity of 97% . While a 1% difference may seem minor, for dose-response assays and sensitive bioassays, using the highest available purity reduces the confounding effects of impurities, ensuring that observed biological activity can be confidently attributed to the target compound. This level of purity is essential for generating reliable, publishable data.

Purity level
Lot attribute
≥98% (HPLC)
Supports reproducible bioassay data
Higher than related analog Ejaponine A (97%); reduces impurity confounding
Analytical Chemistry Quality Control Reproducibility

Optimal Research Applications for Euojaponine D Based on Verified Evidence


Lead Compound Discovery for Novel Biopesticides

Euojaponine D is an ideal candidate for bioassay-guided development of new, environmentally friendly insecticides. Its classification within the potent Celastraceae alkaloid family provides a strong rationale for its investigation as an antifeedant or neuroactive agent against agricultural pests [1]. Research programs can utilize Euojaponine D as a parent structure for semi-synthetic derivatization to optimize its insecticidal efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies on β-Dihydroagarofuran Alkaloids

Due to its unique esterification pattern and well-defined structure, Euojaponine D serves as a crucial reference compound for SAR studies within the β-dihydroagarofuran sesquiterpene class [2]. By comparing its activity profile with other euojaponines (e.g., C, F, G, J, K), researchers can precisely map the contribution of specific acyl groups to various pharmacological effects, including cytotoxicity and anti-inflammatory activity [3].

Chemotaxonomic Marker and Reference Standard in Natural Product Chemistry

As a secondary metabolite specifically isolated from the root bark of *Euonymus japonica* [2], Euojaponine D can be employed as a high-purity analytical standard for chemotaxonomic studies and for the quality control of herbal preparations derived from *Euonymus* species . Its unique mass spectrometric and NMR signature allows for unambiguous identification in complex plant extracts.

Application
Selection Property
Validation Focus
Insect antifeedant research
Celastraceae alkaloid class
Antifeedant assay reproducibility
SAR studies on β-dihydroagarofuran esters
Unique esterification identity
Activity comparison with euojaponine analogs
Chemotaxonomic standard
High HPLC purity standard
Chromatographic identity confirmation
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